5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that features an anthracene moiety and a diazinane trione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of anthracene-9-carbaldehyde with appropriate diazinane derivatives under controlled conditions. For example, a common method involves heating a mixture of anthracene-9-carbaldehyde and the diazinane derivative in ethanol at elevated temperatures, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene-based alcohols.
Scientific Research Applications
5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Photophysics: The compound’s ability to emit light makes it valuable in studying photophysical processes.
Materials Science: It is used in the design of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets through its anthracene moiety. This interaction can lead to the emission of light, making it useful in OLEDs. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial for its electronic properties .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of an anthracene moiety with a diazinane trione structure. This combination imparts specific electronic and photophysical properties that are not present in simpler anthracene derivatives .
Properties
Molecular Formula |
C26H18N2O4 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(5E)-5-(anthracen-9-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H18N2O4/c1-32-19-10-6-9-18(14-19)28-25(30)23(24(29)27-26(28)31)15-22-20-11-4-2-7-16(20)13-17-8-3-5-12-21(17)22/h2-15H,1H3,(H,27,29,31)/b23-15+ |
InChI Key |
MXWSWOIUKUTNDX-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)NC2=O |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)NC2=O |
Origin of Product |
United States |
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